molecular formula C23H22N6O4S B2433370 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1242874-09-4

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2433370
CAS No.: 1242874-09-4
M. Wt: 478.53
InChI Key: LEQQDNFUABCHGA-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-13-4-3-5-14(10-13)21-26-22(33-28-21)19-20(24)29(27-23(19)34-2)12-18(30)25-15-6-7-16-17(11-15)32-9-8-31-16/h3-7,10-11H,8-9,12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQQDNFUABCHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC5=C(C=C4)OCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article examines the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by multiple functional groups, including:

  • Amino group
  • Oxadiazole ring
  • Pyrazole moiety
  • Dihydro-benzodioxin structure

The molecular formula is C21H22N6O2SC_{21}H_{22}N_{6}O_{2}S with a molecular weight of approximately 438.5 g/mol. The presence of these functional groups suggests diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Properties : Compounds containing pyrazole and oxadiazole scaffolds have shown promising anticancer effects by inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported that derivatives with similar structures can induce apoptosis in cancer cells like HCT-116 and HeLa with IC50 values below 100 μM .
  • Anti-inflammatory Effects : Some derivatives are known to exhibit anti-inflammatory activity by modulating inflammatory pathways. This could be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
  • Analgesic Activity : Similar compounds have demonstrated analgesic properties in preclinical studies, suggesting potential applications in pain management.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole and oxadiazole derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and telomerases .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and promoting phosphatidylserine translocation to the outer leaflet of the cell membrane .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of structurally similar oxadiazole derivatives on human cancer cell lines. The results indicated that certain compounds led to significant apoptosis induction in HCT-116 and HeLa cells, with IC50 values ranging from 34 μM to 75 μM. Morphological changes consistent with apoptosis were observed, including cell shrinkage and detachment from the substrate .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds reduced the production of pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameStructureKey FeaturesBiological Activity
Compound AStructure APyrazole derivativeAnticancer (IC50 < 100 μM)
Compound BStructure BOxadiazole derivativeAnti-inflammatory
Compound CStructure CBenzodioxin derivativeAnalgesic

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazole and oxadiazole exhibit notable anticancer properties. The specific compound under discussion has not been extensively studied yet; however, its structural components suggest potential efficacy in modulating various biological pathways related to cancer cell proliferation and survival. For instance:

  • Compounds with similar scaffolds have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases .

Anti-inflammatory and Analgesic Effects

Compounds containing pyrazole rings are often associated with anti-inflammatory and analgesic activities. Given the presence of the pyrazole moiety in this compound, it may also exhibit similar properties, making it a candidate for further investigation in pain management and inflammatory conditions .

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibitory potential of compounds similar to this one. For example:

  • Research on sulfonamides with benzodioxane structures demonstrated their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are critical targets for treating diabetes and Alzheimer's disease . This suggests that the compound could be investigated for similar enzyme inhibition capabilities.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not detailed in the literature, they likely follow methodologies established for other pyrazole and oxadiazole derivatives. Common strategies may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of oxadiazole moieties via condensation or coupling reactions.
  • Functionalization of the benzodioxin segment through nucleophilic substitution or electrophilic aromatic substitution.

Case Study: Anticancer Activity

In a study focusing on N-Aryl oxadiazolamines, compounds structurally related to the target molecule demonstrated significant anticancer activity against various cell lines. For example:

  • The compound 6h , which shares structural similarities with our target compound, displayed PGIs of over 85% against several cancer cell lines . This highlights the potential for further exploration of our target compound in anticancer research.

Case Study: Enzyme Inhibition

Another research effort synthesized a series of compounds bearing oxadiazole structures to evaluate their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings indicated substantial inhibitory activity against these enzymes, suggesting a therapeutic potential for managing Type 2 diabetes and Alzheimer's disease .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The acetamide group (-N-(2,3-dihydro-1,4-benzodioxin-6-yl)) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This reaction is common in amide bonds and may occur via nucleophilic attack by water or hydroxide ions.

Reaction TypeConditionsProducts
Acid-catalyzed HCl, heatCarboxylic acid + amine
Base-catalyzed NaOH, aqueous solutionCarboxylate + amine

Amination Reactions

The 5-amino group on the pyrazole ring can participate in nucleophilic substitution or acylation. For example:

  • Acylation : Reaction with acylating agents (e.g., acetyl chloride) to form N-acetyl derivatives.

  • Alkylation : Potential substitution with alkyl halides under basic conditions.

This reactivity highlights the amino group’s role in further functionalization.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring may undergo ring-opening reactions under specific conditions:

  • Nucleophilic attack : Susceptible to nucleophiles (e.g., hydroxide, amines) at the electrophilic nitrogen or oxygen sites.

  • Electrophilic substitution : Possible at positions adjacent to electron-withdrawing groups.

These reactions are typical for oxadiazoles, though specific conditions depend on substituents .

Methylsulfanyl Group Modifications

The methylsulfanyl (-SMe) group can undergo oxidation:

  • Sulfide to sulfone : Oxidation with agents like hydrogen peroxide or permanganate yields a sulfone.

  • Sulfide to sulfoxide : Partial oxidation may form a sulfoxide intermediate.

This oxidation pathway is well-documented in thioether chemistry.

Oxidation LevelReagentProduct
Sulfide → Sulfoxide H₂O₂, peroxideMethylsulfinyl derivative
Sulfide → Sulfone KMnO₄, acidic conditionsMethylsulfonyl derivative

Benzodioxin Ring Stability

The 2,3-dihydro-1,4-benzodioxin moiety is a six-membered cyclic ether. Potential reactions include:

  • Ring-opening hydrolysis : Acidic or basic conditions may cleave the ether to form a diol.

  • Electrophilic substitution : Activation at specific positions (e.g., para to oxygen) for reactions like nitration or bromination.

This reactivity is consistent with cyclic ether chemistry .

Pyrazole Ring Functionalization

The pyrazole ring may participate in:

  • Alkylation : Nucleophilic attack at positions adjacent to nitrogen atoms.

  • Nucleophilic aromatic substitution : If activated by electron-withdrawing groups.

The methylsulfanyl substituent could influence regioselectivity in substitution reactions .

Stability and Side Reactions

  • Thermal stability : The compound may decompose under prolonged heating, particularly affecting the oxadiazole or benzodioxin rings.

  • Photostability : Potential degradation under UV light, though specific data are not provided.

Preparation Methods

Synthesis of the Pyrazole Core

Step 1: Formation of 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

  • Reactants : Butanone and diethyl oxalate undergo Claisen condensation to form ethyl 2,4-dioxohexanoate.
  • Cyclization : Reaction with hydrazine hydrate in ethanol yields 3-ethyl-1H-pyrazole-5-carboxylate.
  • Methylation : Treatment with dimethyl sulfate in chloroform introduces the methyl group at the 1-position.
  • Hydrolysis : Alkaline hydrolysis converts the ester to the carboxylic acid (Intermediate 6).

Representative Data :

Step Reagents/Conditions Yield Reference
Condensation NaOEt, toluene, 5–6 h 73.8%
Cyclization Hydrazine hydrate, ethanol, 4 h 58.0%
Methylation Dimethyl sulfate, CHCl₃, 50°C, 3 h 93.5%
Hydrolysis NaOH (30%), reflux, 1 h 91.6%

Synthesis of the 1,2,4-Oxadiazole Moiety

Step 2: Formation of 3-(3-Methylphenyl)-1,2,4-Oxadiazole

  • Substrate Preparation : 3-Iodobenzoic acid is esterified to methyl 3-iodobenzoate using methanol and H₂SO₄.
  • Cyanation : Reaction with CuCN and L-proline in DMF replaces iodine with a nitrile group.
  • Amidoxime Formation : Treatment with hydroxylamine hydrochloride in ethanol generates the amidoxime intermediate.
  • Cyclization : Dehydration using thionyl chloride (SOCl₂) or POCl₃ forms the 1,2,4-oxadiazole ring.

Key Observations :

  • The use of SOCl₂ for cyclization avoids side reactions compared to PPA (polyphosphoric acid).
  • Yields for oxadiazole formation range from 75–92% depending on the dehydrating agent.

Coupling of Pyrazole and Oxadiazole Units

Step 3: Formation of the Pyrazole-Oxadiazole Hybrid

  • Activation : The carboxylic acid (Intermediate 6) is converted to its acid chloride using SOCl₂.
  • Condensation : The acid chloride reacts with the amidoxime intermediate under basic conditions (triethylamine) to form the hybrid structure.

Reaction Conditions :

  • Solvent: Toluene or THF.
  • Temperature: 0°C (initial), then room temperature.
  • Yield: 85–90% after purification by column chromatography.

Final Acetamide Coupling

Step 4: Attachment of the Dihydrobenzodioxin Acetamide

  • Activation : The hybrid intermediate is converted to an acid chloride using SOCl₂.
  • Amidation : Reaction with 2,3-dihydro-1,4-benzodioxin-6-amine in THF/triethylamine yields the final compound.

Optimization Notes :

  • Excess amine (1.2 eq.) ensures complete conversion.
  • Purification via recrystallization (ethanol/water) achieves >95% purity.

Comparative Analysis of Synthetic Methods

Oxadiazole Cyclization Strategies

Method Reagents Yield Advantages Limitations
SOCl₂ Thionyl chloride, toluene 88% Fast, high yield Corrosive reagent
POCl₃ Phosphorus oxychloride 82% Mild conditions Longer reaction time
I₂/KI Iodine, NaOH 75% Eco-friendly Lower yield

Critical Intermediate Characterization

  • Intermediate 6 (Pyrazole Acid) : $$ ^1\text{H NMR} $$ (DMSO-d6): δ 12.3 (s, 1H, COOH), 6.85 (s, 1H, pyrazole-H).
  • Oxadiazole Intermediate : $$ ^{13}\text{C NMR} $$ (CDCl₃): δ 167.2 (C=N), 125.6–139.8 (aromatic carbons).

Challenges and Solutions

  • Low Solubility : The final compound exhibits limited solubility in polar solvents. Use of DMF/THF mixtures improves reaction homogeneity.
  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) effectively removes impurities.

Q & A

Q. What synthetic methodologies are typically employed to construct the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole moiety is commonly synthesized via cyclization reactions. For example, condensation of amidoximes with activated carbonyl derivatives (e.g., carboxylic acid chlorides) under reflux conditions in anhydrous solvents like toluene or acetonitrile is a standard approach . Phosphorus oxychloride (POCl₃) has also been used as a cyclizing agent for intermediates such as hydrazide derivatives, as demonstrated in analogous 1,3,4-oxadiazole syntheses .

Q. How is structural confirmation and purity assessment achieved for this compound?

  • Spectroscopic Techniques :
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch of oxadiazole at ~1600 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methylsulfanyl protons at δ ~2.5 ppm, benzodioxin aromatic protons as multiplet signals) .
    • Chromatography : HPLC or TLC with UV/fluorescence detection ensures purity (>95% by area normalization).

Advanced Research Questions

Q. What strategies optimize the multi-step synthesis of the pyrazole core under varying catalytic conditions?

  • Stepwise Optimization :
  • Pyrazole Formation : Use of Cu(I)-catalyzed cycloaddition for regioselective 1,3-dipolar reactions between nitriles and hydrazines .
  • Oxadiazole Coupling : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to attach the 3-(3-methylphenyl) group to the oxadiazole ring .
    • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, elevated temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation of methylsulfanyl groups .

Q. How can computational tools predict bioactivity or reactivity contradictions observed in experimental data?

  • Reactivity Modeling :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the oxadiazole ring’s electron-deficient nature may influence binding to biological targets .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., docking with cyclooxygenase-2 for anti-inflammatory activity predictions) .
    • Contradiction Resolution : Discrepancies in biological assays (e.g., inconsistent IC₅₀ values) can be addressed by re-evaluating solvent effects (DMSO vs. aqueous buffers) or tautomeric equilibria using pH-dependent UV-Vis spectroscopy .

Q. What advanced characterization techniques resolve ambiguities in stereochemistry or tautomerism?

  • X-ray Crystallography : Definitive structural assignment of the pyrazole and oxadiazole rings, particularly for confirming the absence of unwanted regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates between isobaric species (e.g., methylsulfanyl vs. methoxy substituents) with sub-ppm mass accuracy .

Methodological Considerations for Data Analysis

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Scaffold Modifications :
  • Replace the 3-methylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects .
  • Vary the benzodioxin moiety with fused heterocycles (e.g., quinoxaline) to probe steric effects .
    • Biological Assays :
  • Standardize cytotoxicity (MTT assay) and target-specific activity (e.g., enzyme inhibition kinetics) across analogs. For anti-exudative activity, use carrageenan-induced rat paw edema models with diclofenac as a reference .

Q. What statistical approaches address batch-to-batch variability in synthesis?

  • Multivariate Analysis (MVA) : Principal Component Analysis (PCA) identifies critical variables (e.g., reaction time, solvent purity) contributing to yield fluctuations .
  • Quality-by-Design (QbD) : Implement control strategies for critical process parameters (CPPs) like temperature (±2°C tolerance) and reagent stoichiometry (±5% accuracy) .

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